8-Methyl-1,8-diazaspiro[5.5]undecane

Medicinal Chemistry GPCR Ligand Design Scaffold Hopping

Medicinal chemistry groups pursuing spirocyclic fragments for GPCR ligand design face limited commercial availability of 1,8-diazaspiro[5.5]undecane regioisomers with defined N-substitution. 8-Methyl-1,8-diazaspiro[5.5]undecane (CAS 1086395-02-9) addresses this gap as a pre-functionalized scaffold meeting fragment library criteria (MW 168.28, XLogP3 1.1, TPSA 15.3 Ų). • 1,8-regioisomeric scaffold with distinct vector geometry vs. common 3,9-isomers-enables probing of complementary binding pockets • 8-methyl tertiary amine serves as direct precursor for quaternary ammonium muscarinic antagonist pharmacophores (WO2010067102A1) • Established asymmetric synthesis routes (ee >90%) support chiral lead optimization and enantiomeric excess determination by NMR Ideal for synthesizing focused libraries targeting GPCRs, MmpL3 antitubercular agents, or muscarinic/β2-adrenoceptor dual pharmacology programs.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 1086395-02-9
Cat. No. B11755759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-1,8-diazaspiro[5.5]undecane
CAS1086395-02-9
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCN1CCCC2(C1)CCCCN2
InChIInChI=1S/C10H20N2/c1-12-8-4-6-10(9-12)5-2-3-7-11-10/h11H,2-9H2,1H3
InChIKeyREHPHQPZJRELLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methyl-1,8-diazaspiro[5.5]undecane (CAS 1086395-02-9): A Spirocyclic Diamine Scaffold for Medicinal Chemistry and Chemical Biology


8-Methyl-1,8-diazaspiro[5.5]undecane (CAS 1086395-02-9) is a spirocyclic diamine belonging to the 1,8-diazaspiro[5.5]undecane class. The compound features a rigid bicyclic framework in which two six-membered rings share a single quaternary carbon atom, with nitrogen atoms incorporated at positions 1 and 8 and a methyl substituent at the 8-position nitrogen [1]. This structural configuration distinguishes it from the more extensively studied 3,9-diazaspiro[5.5]undecane regioisomers, which have nitrogens at positions 3 and 9 [2]. The compound serves primarily as a versatile building block or intermediate in the synthesis of more complex molecules for drug discovery and chemical biology applications.

Why Generic 8-Methyl-1,8-diazaspiro[5.5]undecane Substitution Is Not Straightforward: Positional and Conformational Constraints


The 1,8-diazaspiro[5.5]undecane scaffold cannot be casually substituted by other diazaspiro regioisomers (e.g., 3,9- or 2,8-diazaspiro configurations) because the precise placement of the two nitrogen atoms determines the three-dimensional orientation of hydrogen-bond donor/acceptor motifs, the pKa profile of the amine groups, and the overall molecular shape [1]. The 8-methyl substitution further differentiates this compound from its N-unsubstituted parent by altering lipophilicity (XLogP3 = 1.1 vs. a predicted lower value for the des-methyl analog) and potentially modulating metabolic stability [2]. Even within the same diazaspiro[5.5]undecane family, shifting the nitrogen atoms from the 1,8- to the 3,9-positions has been shown to produce dramatically different biological outcomes; for example, 3,9-diazaspiro[5.5]undecane derivatives have been optimized as potent dopamine D3 receptor ligands with Ki values in the low nanomolar range, a pharmacological profile that cannot be assumed for the 1,8-isomer without direct testing [3].

8-Methyl-1,8-diazaspiro[5.5]undecane: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Scaffold Differentiation: 1,8-Diazaspiro vs. 3,9-Diazaspiro Configuration and Biological Target Engagement

The target compound possesses a 1,8-diazaspiro[5.5]undecane core, whereas many biologically characterized diazaspiro[5.5]undecane ligands (including those with reported dopamine D3 receptor Ki values of 3.2–21.0 nM) are built on a 3,9-diazaspiro[5.5]undecane scaffold [1]. This positional difference alters the vector of the nitrogen lone pairs and the spatial arrangement of substituents, which can lead to divergent target selectivity profiles; for instance, 3,9-diazaspiro[5.5]undecane-based compound 1 showed a D2R/D3R selectivity ratio of 905, while its piperazine congener exhibited broader off-target promiscuity at serotonergic and adrenergic GPCRs [1]. The 1,8-configuration may offer a distinct selectivity fingerprint that cannot be predicted from 3,9-series data, representing a genuine differentiation point for scaffold-oriented screening libraries.

Medicinal Chemistry GPCR Ligand Design Scaffold Hopping

Physicochemical Differentiation: Computed Lipophilicity and Topological Polar Surface Area Comparison

The target compound exhibits a computed XLogP3 value of 1.1 and a topological polar surface area (TPSA) of 15.3 Ų [1]. In comparison, the N-unsubstituted 1,8-diazaspiro[5.5]undecane parent scaffold (CAS 129105-31-3) would be expected to have a lower logP due to the absence of the lipophilic methyl group, while larger substituted diazaspiro[5.5]undecane derivatives used in orexin receptor antagonist programs (e.g., those described in WO2012/055888) typically exhibit substantially higher molecular weights (>400 Da) and logP values (>3), trading permeability for target affinity [2].

Drug Design ADME Prediction Physicochemical Profiling

Synthetic Accessibility and Scaffold Versatility: Regioisomeric Advantage in Building Block Utility

The 1,8-diazaspiro[5.5]undecane scaffold offers two chemically differentiated amine sites: the secondary amine at position 1 and the tertiary N-methyl amine at position 8. This orthogonality provides a synthetic handle for selective functionalization, enabling sequential derivatization strategies that are not possible with symmetrically substituted diazaspiro analogs [1]. The asymmetric synthesis of enantiomerically enriched 1,8-diazaspiro[5.5]undecane derivatives, including the 8-methyl variant, has been demonstrated with enantiomeric excess >90% using chiral auxiliaries [2]. This chiral accessibility contrasts with many 3,9-diazaspiro systems, where asymmetric synthesis requires more complex catalytic approaches.

Organic Synthesis Building Blocks Fragment-Based Drug Discovery

Biological Target Space Differentiation: MmpL3 Inhibition Potential and Antitubercular Screening Relevance

Derivatives of the 1-oxa-9-azaspiro[5.5]undecane scaffold, which is structurally related to the 1,8-diazaspiro[5.5]undecane core, have been identified as spirocyclic inhibitors of the MmpL3 protein in Mycobacterium tuberculosis, with reported MIC values of 8 µg/mL against M. tuberculosis H37Rv [1]. While the target 8-methyl-1,8-diazaspiro[5.5]undecane itself has not been directly evaluated in published antitubercular assays, the 1,8-diazaspiro[5.5]undecane scaffold class has been cited as a promising MmpL3 inhibitor framework undergoing optimization for improved hERG and cytotoxicity profiles [2].

Tuberculosis Drug Discovery MmpL3 Inhibition Anti-Infective Screening

8-Methyl-1,8-diazaspiro[5.5]undecane: Best-Fit Application Scenarios Based on Available Evidence


Fragment-Based Drug Discovery (FBDD) Library Enrichment for GPCR and Ion Channel Targets

With a molecular weight of 168.28 g/mol, XLogP3 of 1.1, and TPSA of 15.3 Ų [1], 8-Methyl-1,8-diazaspiro[5.5]undecane meets the physicochemical criteria for a fragment library compound (MW <250, logP <3.5). The rigid spirocyclic core provides a defined three-dimensional shape that can be elaborated into selective GPCR ligands, as demonstrated by the success of structurally related 3,9-diazaspiro[5.5]undecane fragments in yielding dopamine D3 receptor ligands with high affinity (Ki = 12.0 nM) and subtype selectivity [2]. The 1,8-regioisomeric scaffold offers a complementary vector geometry that may probe unexplored binding pockets.

Spirocyclic Building Block for Muscarinic Receptor Antagonist and β2-Adrenoceptor Agonist Dual Pharmacophore Programs

The 1,8-diazaspiro[5.5]undecane scaffold has been explicitly claimed in patent literature (WO2010067102A1) as a core template for bifunctional muscarinic receptor antagonists and β2-adrenoceptor agonists intended for pulmonary disorder treatment [3]. The 8-methyl substitution provides a pre-installed tertiary amine motif, potentially serving as a direct precursor for quaternary ammonium muscarinic antagonist pharmacophores, bypassing synthetic steps that would be required with the N-unsubstituted parent scaffold.

Anti-Infective Lead Generation Targeting Mycobacterial MmpL3 Transporter

Structurally related 1-oxa-9-azaspiro[5.5]undecane compounds have demonstrated MmpL3 inhibitory activity and antitubercular efficacy in vitro (MIC = 8 µg/mL against M. tuberculosis H37Rv) [4]. The 8-methyl-1,8-diazaspiro[5.5]undecane scaffold, with its two nitrogen atoms available for derivatization, provides a chemically tractable starting point for synthesizing focused libraries targeting MmpL3. Its low lipophilicity (XLogP3 = 1.1) is particularly advantageous given that many MmpL3 leads in the literature exhibit hERG liability linked to high logP values [4].

Enantioselective Synthesis Methodology Development and Chiral Probe Generation

The established asymmetric synthesis route for 1,8-diazaspiro[5.5]undecane derivatives, yielding enantiomeric excess >90% [5], makes this compound a suitable substrate for developing and benchmarking new chiral spirocyclization methodologies. The presence of the 8-methyl group provides an internal NMR spectroscopic handle for enantiomeric excess determination, facilitating reaction optimization studies in academic and industrial process chemistry laboratories.

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